molecular formula C11H15ClN2O2S2 B11818619 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol

3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol

Cat. No.: B11818619
M. Wt: 306.8 g/mol
InChI Key: BVGZRXDNYNZUIL-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is a chemical compound that belongs to the class of sulfonyl pyridines This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chlorine atom, and a thiol group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol typically involves multiple steps. One common method includes the reaction of 5-chloropyridine-4-thiol with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like primary amines or alkoxides in the presence of a base are typical reagents.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The sulfonyl group may also interact with other functional groups in biological molecules, contributing to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
  • 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
  • 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide

Uniqueness

3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is unique due to the presence of both a thiol and a sulfonyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.

Properties

Molecular Formula

C11H15ClN2O2S2

Molecular Weight

306.8 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-chloro-1H-pyridine-4-thione

InChI

InChI=1S/C11H15ClN2O2S2/c12-9-7-13-8-10(11(9)17)18(15,16)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,17)

InChI Key

BVGZRXDNYNZUIL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl

Origin of Product

United States

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